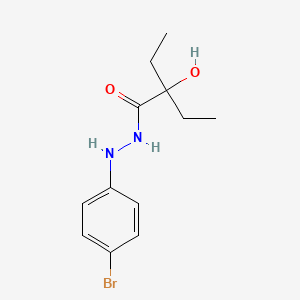
N'-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromophenyl group attached to a hydrazide moiety, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide typically involves the reaction of 4-bromobenzoyl chloride with 2-ethyl-2-hydroxybutanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a pure compound .
Industrial Production Methods
On an industrial scale, the production of N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide can be optimized by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 4-bromophenylacetic acid or 4-bromobenzaldehyde.
Reduction: Formation of N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanamine.
Substitution: Formation of N’-(4-aminophenyl)-2-ethyl-2-hydroxybutanehydrazide or N’-(4-thiophenyl)-2-ethyl-2-hydroxybutanehydrazide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.
Pathways Involved: It interferes with the biosynthesis of bacterial cell walls and inhibits the proliferation of cancer cells by inducing apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
- 4-(4-bromophenyl)-thiazol-2-amine
Uniqueness
N’-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide stands out due to its unique combination of a bromophenyl group and a hydrazide moiety, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it exhibits a broader spectrum of antimicrobial activity and has shown promising results in anticancer research .
Properties
CAS No. |
3166-49-2 |
|---|---|
Molecular Formula |
C12H17BrN2O2 |
Molecular Weight |
301.18 g/mol |
IUPAC Name |
N'-(4-bromophenyl)-2-ethyl-2-hydroxybutanehydrazide |
InChI |
InChI=1S/C12H17BrN2O2/c1-3-12(17,4-2)11(16)15-14-10-7-5-9(13)6-8-10/h5-8,14,17H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
AKMFGXGYJSSDKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)NNC1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















